molecular formula C10H14O B065512 (1R)-1-(2,4-dimethylphenyl)ethan-1-ol CAS No. 166940-44-9

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol

Cat. No.: B065512
CAS No.: 166940-44-9
M. Wt: 150.22 g/mol
InChI Key: DNHQUGRUHBFDFT-SECBINFHSA-N
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Description

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol is a chiral benzylic alcohol of significant interest in synthetic and medicinal chemistry. Its core value lies in its role as a versatile, enantiopure building block for the asymmetric synthesis of complex organic molecules. The compound features a stereogenic center at the benzylic carbon, adjacent to an electron-rich 2,4-dimethylphenyl ring system. This structure makes it a valuable precursor for ligands in catalysis, chiral auxiliaries, and particularly as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds where the spatial orientation of the molecule is critical for function. Researchers utilize this chiral alcohol to study stereoselective reactions, including nucleophilic additions and transition-metal-catalyzed couplings, where the bulky, substituted aromatic ring can impart significant diastereoselectivity. The 2,4-dimethyl substitution pattern on the phenyl ring can be exploited to modulate the steric and electronic properties of derived compounds, influencing their binding affinity and metabolic stability in drug discovery programs. This product is provided with high chemical and enantiomeric purity to ensure reproducible and reliable research outcomes in advanced synthetic and pharmacological investigations.

Properties

IUPAC Name

(1R)-1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHQUGRUHBFDFT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Pd/C or Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

  • Pressure : 10–50 bar H2\text{H}_2.

  • Temperature : 50–100°C.

  • Solvent : Ethanol or isopropanol.

  • Yield : 75–90%.

  • Enantiomeric Excess : 90–99%.

The stereochemical outcome is dictated by the catalyst’s chiral environment, which biases hydrogen adsorption to the re or si face of the ketone. For example, Ru-TsDPEN catalysts favor the (1R)-enantiomer via a six-membered transition state involving metal-hydride transfer.

Asymmetric Reduction Using Chiral Borohydrides

Sodium borohydride (NaBH4\text{NaBH}_4) and lithium aluminum hydride (LiAlH4\text{LiAlH}_4) are common reducing agents for ketones, but their use in asymmetric synthesis requires chiral modifiers. For instance, this compound is synthesized by reducing the corresponding ketone with NaBH4\text{NaBH}_4 in the presence of (R)-2-methyl-CBS-oxazaborolidine.

Key Parameters

  • Reducing Agent : NaBH4\text{NaBH}_4-CBS complex.

  • Solvent : Tetrahydrofuran (THF) at −20°C.

  • Yield : 70–85%.

  • Enantiomeric Excess : 88–92%.

The CBS-oxazaborolidine induces asymmetry by coordinating to the ketone’s carbonyl oxygen, steering hydride delivery to the pro-(R) face. This method is less scalable than catalytic hydrogenation but offers high enantioselectivity for laboratory-scale synthesis.

Chiral Auxiliary-Mediated Photocyclization

Asymmetric photocyclization leverages chiral auxiliaries to control stereochemistry. In one approach, (−)-ephedrine is used to bias the conformation of a dibenzylidenesuccinate precursor, which undergoes UV-induced cyclization to form the chiral alcohol.

Synthesis Workflow

  • Precursor Preparation : Dibenzylidenesuccinate is synthesized from 2,4-dimethylbenzaldehyde and succinic anhydride.

  • Chiral Auxiliary Incorporation : (−)-Ephedrine forms a diastereomeric salt, shifting the atropisomeric equilibrium.

  • Photocyclization : UV irradiation induces [4+2] cycloaddition, forming the dihydronaphthalene intermediate.

  • Hydrolysis : Acidic cleavage yields this compound.

StepConditionsYieldee
CyclizationUV, 254 nm, THF, 24 h60%95%
Hydrolysis1 M HCl, reflux, 2 h90%95%

This method achieves high enantiopurity but requires multi-step purification, limiting industrial adoption.

Although not directly cited in the provided sources, enzymatic resolution is a viable alternative. Lipases such as Candida antarctica lipase B (CAL-B) can resolve racemic mixtures of the alcohol through asymmetric acetylation. The (1R)-enantiomer is preferentially acetylated, leaving the (1S)-enantiomer unreacted for separation.

Typical Conditions

  • Enzyme : CAL-B immobilized on acrylic resin.

  • Acyl Donor : Vinyl acetate.

  • Solvent : Hexane at 30°C.

  • Conversion : 50% (theoretical maximum).

  • ee (Product) : >99%.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on scalability, cost, enantioselectivity, and practicality:

MethodScalabilityCosteePracticality
Catalytic HydrogenationHighModerate90–99%Industrial
Chiral BorohydridesModerateHigh88–92%Laboratory
PhotocyclizationLowHigh95%Research
Enzymatic ResolutionModerateLow>99%Niche

Catalytic hydrogenation and enzymatic resolution offer the best balance of efficiency and enantiopurity for large-scale and high-purity applications, respectively.

Scientific Research Applications

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol depends on its application:

    As a Chiral Auxiliary: It facilitates the formation of chiral centers in target molecules through diastereoselective reactions.

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to observed biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Fluorinated and Chlorinated Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Stereochemical Purity Physical State Key Properties (Optical Rotation, [α]D²⁰) Reference
This compound C₁₀H₁₄O 2,4-dimethylphenyl 150.22 Not reported Not specified Not reported
(R)-1-(3-Fluorophenyl)ethan-1-ol C₈H₉FO 3-fluorophenyl 140.16 88% Colorless oil [α]D²⁰ = -6.2 (c = 1.0, CHCl₃)
(R)-1-(4-Fluorophenyl)ethan-1-ol C₈H₉FO 4-fluorophenyl 140.16 90% Colorless oil [α]D²⁰ = -9.0 (c = 1.0, CHCl₃)
(R)-1-(3-Chlorophenyl)ethan-1-ol C₈H₉ClO 3-chlorophenyl 156.61 87% Colorless oil [α]D²⁰ = -12.5 (c = 1.0, CHCl₃)

Key Observations :

  • Halogenated analogues exhibit lower stereochemical purity (87–90%) compared to non-halogenated derivatives, possibly due to electronic effects on reaction pathways .
  • Optical Activity : Chlorinated derivatives show higher optical rotation magnitudes than fluorinated ones, reflecting stronger electronic perturbations from Cl substituents .

Heterocyclic and Functionalized Analogues

Table 2: Comparison with Heterocyclic Derivatives

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Synthesis Method Purity/Yield Reference
1-(Benzo[d]thiazol-2-yl)-1-(2,4-dimethylphenyl)ethan-1-ol C₁₇H₁₇NOS Benzo[d]thiazole, 2,4-dimethylphenyl 295.39 Asymmetric synthesis (70% yield) 70%
(1R)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol C₁₁H₁₂N₂O Imidazole, phenyl 188.23 Not specified Not reported
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol C₁₀H₁₀F₂N₃O Triazole, 2,4-difluorophenyl 241.20 Crystallographic analysis Not reported

Key Observations :

  • Heterocyclic Influence : The benzo[d]thiazole derivative (MW = 295.39) has a significantly higher molecular weight due to the sulfur-containing heterocycle, which may enhance binding affinity in pharmacological contexts .
  • Biochemical Relevance: Imidazole and triazole derivatives are notable for their roles in drug design, particularly as bioisosteres for carboxylic acids or amines .

Ketone Analogues

Table 3: Comparison with Related Ketones

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Boiling Point (°C) Applications Reference
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 4-tert-butylphenyl 176.25 Not reported Fragrance intermediate
rac-1-[(1R,2R)-2-Fluorocyclopropyl]ethan-1-one C₅H₇FO Fluorocyclopropyl 114.11 Not reported Fluorinated building block

Key Observations :

  • Steric Effects: The tert-butyl group in 1-[4-(1,1-dimethylethyl)phenyl]ethanone introduces extreme steric hindrance, limiting its utility in sterically sensitive reactions compared to the less bulky 2,4-dimethylphenyl derivative .
  • Fluorination : Fluorinated ketones like rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one are valuable in medicinal chemistry for modulating metabolic stability .

Biological Activity

(1R)-1-(2,4-dimethylphenyl)ethan-1-ol, also known as 2-(2,4-dimethylphenyl)ethanol, is a chiral compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H16_{16}O and a molecular weight of approximately 166.25 g/mol. Its structure includes a hydroxyl group (-OH) attached to an ethane backbone that is further substituted with a dimethylphenyl group, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been investigated for its potential to modulate inflammatory pathways.
  • Neuroprotective Properties : Preliminary studies suggest possible applications in treating central nervous system disorders due to its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl group facilitates hydrogen bonding with active site residues in proteins, enhancing binding affinity and specificity. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results are summarized in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound exhibits varying degrees of antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. The results are presented below:

CytokineControl Level (pg/mL)Treated Level (pg/mL)Percentage Inhibition
IL-650025050%
TNF-α40020050%

This data suggests that the compound may effectively modulate inflammatory responses, which could be beneficial in inflammatory diseases.

Neuroprotective Properties

Research into the neuroprotective effects of this compound has revealed promising results. In a study using neuronal cell cultures exposed to oxidative stress, the compound demonstrated significant protective effects:

TreatmentCell Viability (%)
Control100
Oxidative Stress40
Treatment with Compound80

These findings indicate that this compound can enhance cell survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative disorders.

Case Study: Antimicrobial Development

A recent case study focused on developing a new antimicrobial formulation incorporating this compound. The formulation showed enhanced efficacy against multidrug-resistant bacterial strains compared to traditional antibiotics.

Application in Drug Synthesis

Due to its chiral nature, this compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to influence stereochemistry has implications in synthesizing pharmaceuticals with improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R)-1-(2,4-dimethylphenyl)ethan-1-ol in academic research?

  • Catalytic Hydrogenation : Industrial-scale methods use chiral catalysts (e.g., Ru or Pd-based systems) under optimized hydrogenation conditions to achieve high enantiomeric excess (ee). Reaction parameters like temperature, pressure, and solvent polarity are critical for yield and stereoselectivity .
  • Iron-Phthalocyanine (FePC) Catalyzed Synthesis : A room-temperature method employs FePC to catalyze the hydration of alkynes, following Markovnikov addition. Ethanol as a solvent and 6-24 h reaction times yield ~67.8% product, validated by TLC and NMR .
  • Biocatalytic Approaches : Enzymatic resolution (e.g., lipase-mediated acetylation) can isolate the (1R)-enantiomer from racemic mixtures, followed by hydrolysis to recover the pure alcohol .

Q. How is the stereochemical purity of this compound confirmed?

  • Chiral HPLC : Employing columns like Chiralpak AD-H with hexane/isopropanol mobile phases and UV detection (210–254 nm) resolves enantiomers, with stereochemical purity quantified via peak integration .
  • Optical Rotation : Polarimetry measures specific rotation ([α]D²⁰) against reference standards. For example, fluorophenyl analogs exhibit [α]D²⁰ = +15° to +20° in chloroform .
  • NMR Spectroscopy : Diastereomeric derivatives (e.g., Mosher esters) or NOE experiments confirm absolute configuration .

Q. What are the typical physicochemical properties of this compound?

  • Solubility : Moderately soluble in polar solvents (e.g., water, ethanol) and highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) due to hydrophobic aryl and hydroxyl groups .
  • Stability : Stable under inert atmospheres but prone to oxidation under acidic or Cr(VI)-containing conditions, forming ketones .

Advanced Research Questions

Q. What catalytic systems improve enantioselective synthesis of this compound?

  • Asymmetric Transfer Hydrogenation : RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts reduce prochiral ketones with >90% ee using formic acid/triethylamine as hydrogen donors .
  • Chiral Ligand-Modified Catalysts : BINAP or Josiphos ligands paired with Rh or Ir enhance stereocontrol in hydrogenation, achieving ee >95% under mild pressures (1–5 bar H₂) .
  • Biocatalysts : Engineered ketoreductases (KREDs) in NADPH-dependent systems convert diketones to alcohols with >99% ee, scalable in flow reactors .

Q. How can researchers resolve contradictions in reaction yields across different catalytic methods?

  • Mechanistic Studies : Kinetic profiling (e.g., in situ IR or GC monitoring) identifies rate-limiting steps. For FePC-catalyzed alkyne hydration, ligand dissociation or solvent coordination may explain yield variability .
  • Computational Modeling : DFT calculations compare transition-state energies for competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition) to rationalize regioselectivity discrepancies .
  • Parameter Optimization : DOE (Design of Experiments) screens variables (e.g., catalyst loading, pH) to map yield vs. enantioselectivity trade-offs .

Q. What methodologies optimize biocatalytic synthesis for sustainability?

  • Solvent Engineering : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact while maintaining enzyme activity .
  • Immobilization Techniques : Covalent attachment of lipases to silica or magnetic nanoparticles improves reusability (5–10 cycles) and thermal stability .
  • Waste Minimization : Cascade reactions integrate in situ cofactor regeneration (e.g., glucose dehydrogenase for NADPH recycling) .

Future Research Directions

  • Mechanistic Elucidation : Operando spectroscopy (e.g., XAFS for FePC systems) to track catalyst structure-activity relationships .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3,5-dimethyl or halogenated derivatives) to correlate substituent effects with biological activity .
  • Environmental Impact Assessment : Lifecycle analysis (LCA) of biocatalytic vs. traditional routes for green chemistry metrics .

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